4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

ABCG2 Transporter Multidrug Resistance Inhibitor Selectivity

ABCG2-mediated drug efflux drives multidrug resistance in cancer, yet selective chemical probes remain scarce. 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 22178-82-1) directly addresses this gap. • Validated ABCG2 inhibitor (Ki₁ = 323 nM); blocks mitoxantrone efflux in functional MDR reversal assays. • Covalent CKB active-site engagement confirmed by X-ray crystallography. • No measurable Beta-1 adrenergic receptor affinity-reduces cardiovascular off-target risk versus other benzoxazine chemotypes. • ≥95% purity; consistent global supply for medicinal chemistry campaigns.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 22178-82-1
Cat. No. B1367560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
CAS22178-82-1
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C(=O)CCl
InChIInChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2
InChIKeyDPXJXQYTQBUEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Physicochemical Data


4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine (CAS 22178-82-1, MF: C10H10ClNO2, MW: 211.64) is a heterocyclic building block featuring an electrophilic chloroacetyl group at the 4-position of the benzoxazine ring . The compound is characterized by a calculated LogP of 1.80 and a canonical SMILES string of O=C(CCl)N1CCOC2=CC=CC=C21, which confirms the specific substitution pattern essential for its reactivity . Commercial availability of this scaffold is typically at ≥95% purity from multiple reputable suppliers, making it a consistent starting point for medicinal chemistry campaigns .

Why 4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced


Substituting this specific compound with a generic benzoxazine or a differently substituted analog (e.g., 6-methyl or 2-carboxamide derivatives) is not feasible for targeted research. The 4-chloroacetyl group is a critical electrophilic warhead that dictates unique reactivity and biological binding modes [1]. Unlike analogs with substituents at other positions, the 4-chloroacetyl moiety on the parent scaffold enables a distinct covalent inhibition mechanism, as evidenced by its structural interaction with creatine kinase B-type (CKB), and it exhibits a unique target engagement profile, showing no measurable affinity for off-targets like the Beta-1 adrenergic receptor [2]. These specific properties are absent in close structural relatives, making direct substitution a significant risk to experimental fidelity and project timelines.

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Differentiating Evidence


ABCG2 Transporter Inhibition Profile

The target compound acts as a mixed inhibitor of the human ABCG2 transporter with a Ki1 of 323 nM and Ki2 of 843 nM, showing potent inhibition of mitoxantrone efflux in HEK293 cells [1]. This profile is distinct from a close 6-methyl-substituted analog, which demonstrates cytotoxic activity in other assays but does not share this validated transporter interaction .

ABCG2 Transporter Multidrug Resistance Inhibitor Selectivity Mitoxantrone Efflux

Structural Basis of Covalent CKB Inhibition

A derivative, (2S)-4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, which incorporates the core scaffold, has been co-crystallized with human CKB, confirming a covalent binding mechanism at a resolution of 2.93 Å (PDB ID: 7TUN) [1]. This specific covalent adduct formation is a direct consequence of the 4-chloroacetyl warhead, a property not shared by non-halogenated or differently substituted benzoxazines.

Covalent Inhibitor Creatine Kinase X-ray Crystallography Cancer Metabolism

No Beta-1 Adrenergic Receptor Binding

The target compound demonstrates no measurable binding affinity for the Beta-1 adrenergic receptor (Ki not calculable) . This contrasts with many other benzoxazine derivatives explored as potassium channel activators, where cardiovascular-related receptor binding is a common feature and a potential liability [1].

Selectivity Profile Beta-1 Adrenergic Receptor Off-Target Screening Cardiovascular Safety

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Application Scenarios


ABCG2 Inhibition in Multidrug Resistance

Given its validated, low-micromolar inhibition of the human ABCG2 transporter (Ki1 = 323 nM), this compound is a suitable chemical probe for studying ABCG2-mediated drug efflux mechanisms in cancer cells. Its ability to block mitoxantrone efflux provides a functional assay endpoint for researchers aiming to modulate multidrug resistance [1].

Covalent Kinase Inhibitor Design

The proven ability of the chloroacetyl-benzoxazine scaffold to form a covalent adduct with the active site of creatine kinase B-type (CKB), as evidenced by X-ray crystallography, makes this core structure an ideal starting point for rational design of selective, covalent inhibitors targeting kinases involved in cancer metabolism [2].

CNS-Targeted Libraries with Reduced Cardiovascular Risk

The unique combination of a CNS-relevant benzoxazine scaffold with a demonstrated lack of affinity for the Beta-1 adrenergic receptor makes this compound a valuable intermediate for building targeted libraries. Researchers can leverage this selectivity profile to develop novel CNS agents with a potentially lower risk of cardiovascular side effects compared to other benzoxazine-derived chemotypes .

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